molecular formula C28H19NO6 B3654810 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

Cat. No.: B3654810
M. Wt: 465.5 g/mol
InChI Key: UJWGUVNNZHNLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that features a combination of methoxyphenyl, naphthyl, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole core, followed by the introduction of the naphthyl and methoxyphenyl groups through a series of coupling reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl groups results in the corresponding alcohols.

Scientific Research Applications

2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19NO6/c1-34-20-9-4-8-18(14-20)25(30)16-35-28(33)19-12-13-22-23(15-19)27(32)29(26(22)31)24-11-5-7-17-6-2-3-10-21(17)24/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWGUVNNZHNLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Reactant of Route 2
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2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Reactant of Route 6
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

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